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Compound of Interest

Compound Name: Anticancer agent 164

Cat. No.: B12394085 Get Quote

An informed understanding of the long-term efficacy and safety of any therapeutic agent is

paramount for researchers, scientists, and drug development professionals. This guide

provides a comparative analysis of "Anticancer agent 164," a designation that appears to refer

to several distinct investigational compounds in preclinical or early clinical development. Due to

the ambiguity in the common identifier "Anticancer agent 164," this guide will address the

available data for the most prominently mentioned agents to provide a broad yet comparative

perspective.

The primary entities identified as "Anticancer agent 164" or a similar designation include:

CML-IN-1: A potent agent investigated for chronic myeloid leukemia (CML) and colorectal

cancer.

UM-164: A dual inhibitor of c-Src and p38 MAPK with potential applications in glioma and

triple-negative breast cancer.

Antitumor agent-164 (compound 60c): A colchicine-binding site inhibitor being explored for

taxane-sensitive triple-negative breast cancer.

Pembrolizumab (KEYNOTE-164 trial): An established immunotherapy agent whose clinical

trial for colorectal cancer carries the "164" identifier.

NTI164: A medicinal cannabis extract under investigation for neurological disorders, with less

direct evidence as a primary anticancer agent from the provided information.
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Comparative Efficacy Data
The following table summarizes the available efficacy data for the identified "Anticancer agent
164" entities. It is important to note that direct comparison is challenging due to the different

cancer types, stages of development, and methodologies used in the cited studies.
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Agent Name Cancer Type
Key Efficacy
Metrics

Source

CML-IN-1

Chronic Myeloid

Leukemia (K562 cell

line)

IC50: 0.038 μM [1]

Colorectal Cancer

(HCT116 cell line)

IC50: 8.04 ± 0.94 µM

(48h), 5.52 ± 0.42 µM

(72h)

[1]

UM-164 Glioma (LN229 cells)

Upregulated 172

genes and

downregulated 171

genes associated with

the Hippo pathway.

Suppressed

proliferation,

migration, and

spheroid formation.

[2]

Pembrolizumab

(KEYNOTE-164)

Microsatellite

Instability-

High/Mismatch

Repair-Deficient (MSI-

H/dMMR) Metastatic

Colorectal Cancer

Cohort A (≥2 prior

therapies): ORR:

32.8%; Median OS:

31.4 months; Median

PFS: 2.3 months.

Cohort B (≥1 prior

therapy): ORR:

34.9%; Median OS:

47.0 months; Median

PFS: 4.1 months.

[3][4]
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Antitumor agent-164

(compound 60c)

Taxane-sensitive

Triple-Negative Breast

Cancer

Data on specific

efficacy metrics such

as IC50 or response

rates are not detailed

in the provided search

results. It is described

as a potent colchicine-

binding site inhibitor.

[5]

Long-Term Safety and Tolerability
Comprehensive long-term safety data for CML-IN-1, UM-164, and Antitumor agent-164

(compound 60c) are not yet available as these appear to be in early-stage research. For

Pembrolizumab, a well-established drug, the safety profile in the KEYNOTE-164 trial was found

to be manageable and consistent with its known profile in other solid tumors.[4][6] No new

safety signals were observed during the long-term follow-up of the KEYNOTE-164 study.[4]

Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for evaluating the therapeutic potential and

identifying potential combination strategies.

CML-IN-1 Signaling Pathway
CML-IN-1 exerts its anticancer effects by modulating key signaling pathways involved in cell

proliferation and survival. In chronic myeloid leukemia, it significantly reduces the

phosphorylation of proteins in the PI3K/Akt pathway, leading to apoptosis.[1] In colorectal

cancer, it suppresses the MEK/ERK signaling pathway.[1]
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Caption: Signaling pathways targeted by CML-IN-1.

UM-164 Signaling Pathway
UM-164 is a dual inhibitor of c-Src and p38 MAPK. Its antitumor effect in glioma is mediated

through the Hippo-YAP signaling pathway.[2] By inhibiting c-Src and p38 MAPK, UM-164 leads

to the cytoplasmic translocation of YAP, reducing its nuclear activity and the expression of its

target genes, which are involved in cell proliferation.[2]
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Caption: UM-164 mechanism of action in glioma.

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research

findings. While comprehensive protocols are typically found in the full publications, the

following outlines the general methodologies based on the provided information.

Cell Viability and Proliferation Assays (for CML-IN-1 and
UM-164)

Cell Lines: K562 (CML), HCT116 (Colorectal Cancer), LN229 (Glioma).
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Methodology: Cells are seeded in multi-well plates and treated with varying concentrations of

the anticancer agent or a vehicle control for specified durations (e.g., 48 or 72 hours). Cell

viability is then assessed using standard assays such as MTT or CCK8, which measure

metabolic activity as an indicator of cell number. The half-maximal inhibitory concentration

(IC50) is calculated from the dose-response curves.

Workflow Diagram:

Seed cells in
multi-well plates

Treat with Anticancer Agent 164
(varying concentrations)

Incubate for
48-72 hours Add MTT or CCK8 reagent Measure absorbance Calculate IC50 values Results

Click to download full resolution via product page

Caption: General workflow for cell viability assays.

Western Blotting for Signaling Pathway Analysis (for
CML-IN-1)

Objective: To determine the effect of the agent on the phosphorylation status of key proteins

in a signaling pathway (e.g., PI3K/Akt, MEK/ERK).

Methodology: Cancer cells are treated with the agent for a specified time. Whole-cell lysates

are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins

are then transferred to a membrane, which is incubated with primary antibodies specific to

the phosphorylated and total forms of the target proteins. A secondary antibody conjugated

to an enzyme is used for detection, and the resulting bands are visualized and quantified.

Alternative Therapeutic Strategies
The landscape of cancer treatment is continually evolving, with numerous alternatives to small

molecule inhibitors. These include:

Immunotherapy: Agents like Pembrolizumab (an anti-PD-1 antibody) have shown significant

efficacy in certain cancer types, particularly those with high microsatellite instability.[3][4]
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Targeted Therapy: Drugs that target specific genetic mutations or pathways driving cancer

growth.[7]

Natural Products: Many compounds derived from natural sources, such as vinca alkaloids

and polyphenols, have demonstrated anticancer properties and serve as a basis for drug

discovery.[7][8]

Platinum-Based Chemotherapy: Cisplatin, carboplatin, and oxaliplatin remain cornerstone

treatments for a wide range of malignancies, acting by inducing DNA damage in cancer cells.

[9]

The choice of an alternative depends on the cancer type, its genetic makeup, and the patient's

prior treatment history.

In conclusion, while "Anticancer agent 164" represents a promising area of research across

several compounds, further investigation, particularly long-term in vivo studies and clinical

trials, is necessary to fully elucidate their efficacy and safety profiles compared to existing and

emerging cancer therapies. The data for Pembrolizumab from the KEYNOTE-164 trial,

however, provides a clear benchmark for a clinically successful agent in a specific patient

population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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